molecular formula C10H15N3O2 B6632003 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide

3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide

Cat. No. B6632003
M. Wt: 209.24 g/mol
InChI Key: OFFDNZAEQFLBNV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide, also known as MP-10, is a chemical compound that has attracted attention in the scientific community due to its potential applications in drug development. MP-10 is a type of oxazole compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to affect the release of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal activity.
Biochemical and Physiological Effects:
3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anxiolytic activity. It has also been shown to have effects on the cardiovascular system, including reducing blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide in lab experiments is its potent activity, which allows for lower doses to be used. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide. One area of interest is its potential as a treatment for epilepsy, given its strong anticonvulsant activity. Another potential avenue of research is its use as a pain medication, given its potent analgesic effects. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with (3R)-piperidin-3-amine to yield the desired product, 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide.

Scientific Research Applications

3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide has been the subject of several scientific studies due to its potential applications in drug development. One study found that 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide exhibited potent anticonvulsant activity in animal models, suggesting that it may be useful in the treatment of epilepsy. Another study showed that 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide had significant analgesic effects in mice, indicating that it may have potential as a pain medication.

properties

IUPAC Name

3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-5-9(15-13-7)10(14)12-8-3-2-4-11-6-8/h5,8,11H,2-4,6H2,1H3,(H,12,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFDNZAEQFLBNV-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C(=O)N[C@@H]2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide

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